molecular formula C12H13ClFNO3S B1404894 1-((4-Fluorophenyl)sulfonyl)piperidine-3-carbonyl chloride CAS No. 1706435-49-5

1-((4-Fluorophenyl)sulfonyl)piperidine-3-carbonyl chloride

Cat. No.: B1404894
CAS No.: 1706435-49-5
M. Wt: 305.75 g/mol
InChI Key: HBQLUQSRYYYXMN-UHFFFAOYSA-N
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Description

1-((4-Fluorophenyl)sulfonyl)piperidine-3-carbonyl chloride is a chemical compound with the molecular formula C12H13ClFNO3S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Fluorophenyl)sulfonyl)piperidine-3-carbonyl chloride typically involves the reaction of 1-((4-Fluorophenyl)sulfonyl)piperidine with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 1-((4-Fluorophenyl)sulfonyl)piperidine

    Reagent: Thionyl chloride (SOCl2)

    Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((4-Fluorophenyl)sulfonyl)piperidine-3-carbonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

    Reduction Reactions: The sulfonyl group can be reduced under specific conditions to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while reduction of the sulfonyl group can produce a sulfoxide or sulfide.

Scientific Research Applications

1-((4-Fluorophenyl)sulfonyl)piperidine-3-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((4-Fluorophenyl)sulfonyl)piperidine-3-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways. The presence of the fluorophenyl and sulfonyl groups contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl chloride
  • 1-((4-Fluorophenyl)sulfonyl)piperidine-3-carboxylic acid
  • 1-(4-Fluorophenylsulfonyl)piperidine

Uniqueness

1-((4-Fluorophenyl)sulfonyl)piperidine-3-carbonyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbonyl chloride group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonylpiperidine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO3S/c13-12(16)9-2-1-7-15(8-9)19(17,18)11-5-3-10(14)4-6-11/h3-6,9H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQLUQSRYYYXMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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